molecular formula C10H12O2 B13681310 5-Methoxyisochroman CAS No. 182949-91-3

5-Methoxyisochroman

Cat. No.: B13681310
CAS No.: 182949-91-3
M. Wt: 164.20 g/mol
InChI Key: TZPQEYRYBWSVNO-UHFFFAOYSA-N
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Description

5-Methoxyisochroman is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring The methoxy group at the 5-position of the benzene ring distinguishes this compound from other isochromans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisochroman typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methoxyphenyl)ethanol under acidic conditions. The reaction proceeds through an intramolecular Friedel-Crafts alkylation, forming the isochroman ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and catalysts to enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisochroman undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The benzene ring can be hydrogenated to form a dihydroisochroman.

    Substitution: Electrophilic aromatic substitution can occur at positions ortho or para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: this compound-4-one.

    Reduction: 5-Methoxy-1,2,3,4-tetrahydroisochroman.

    Substitution: Various substituted isochromans depending on the electrophile used.

Scientific Research Applications

5-Methoxyisochroman has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Methoxyisochroman in biological systems involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyisochroman-4-one: An oxidized derivative with a carbonyl group.

    5-Methoxy-1,2,3,4-tetrahydroisochroman: A reduced form with a saturated ring system.

    3,7-Dimethyl-1,8-dihydroxy-6-methoxyisochroman: A structurally related compound with additional functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and interactions. Its distinct structure makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

182949-91-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-methoxy-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C10H12O2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4H,5-7H2,1H3

InChI Key

TZPQEYRYBWSVNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCOC2

Origin of Product

United States

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